What are the physical and chemical properties of Tert-butyl 3-aminopropylcarbamate?
What are the physical and chemical properties of Tert-butyl 3-aminopropylcarbamate?
An In-depth Technical Guide on the Physical and Chemical Properties of Tert-butyl 3-aminopropylcarbamate
Introduction: The Strategic Importance of N-Boc-1,3-diaminopropane
Tert-butyl 3-aminopropylcarbamate, commonly referred to as N-Boc-1,3-diaminopropane or N-Boc-1,3-propanediamine, is a bifunctional organic compound that has become an indispensable tool in modern organic synthesis.[1][2][3] Its utility stems from a strategically designed structure featuring a primary amine at one end and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group.[2][4] This differential protection allows for selective chemical transformations, making it a cornerstone building block, particularly in pharmaceutical research and drug development for the controlled, sequential introduction of a 1,3-diaminopropane linker into complex molecular architectures.[1][2]
The 3-aminopropyl moiety is a common motif in many biological molecules and drugs, while the carbamate group can enhance the stability and solubility of a final compound.[4] This guide offers a comprehensive exploration of the essential physical and chemical properties of Tert-butyl 3-aminopropylcarbamate, providing researchers, scientists, and drug development professionals with the technical data and field-proven insights required for its effective application.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its successful application in the laboratory, from reaction setup to purification and storage. The core physicochemical properties of Tert-butyl 3-aminopropylcarbamate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 75178-96-0 | [1][3][5][6] |
| Molecular Formula | C₈H₁₈N₂O₂ | [1][3][5] |
| Molecular Weight | 174.24 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1][5] |
| Melting Point | 22 °C | [1] |
| Boiling Point | 203 °C (lit.) | [1] |
| Density | 0.998 g/mL at 20 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.454 (lit.) | [1] |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate | [3] |
Section 2: Solubility Profile
Solubility is a critical parameter that dictates solvent choice for chemical reactions, purification, and formulation.[7] Tert-butyl 3-aminopropylcarbamate's solubility is governed by its structure, which contains both polar (amine, carbamate) and non-polar (tert-butyl) groups.
Qualitative and Quantitative Solubility
The compound is generally characterized as being soluble in polar organic solvents such as methanol, ethanol, and dichloromethane.[1][7][8] This is due to the capacity of the primary amine and carbamate functional groups to engage in hydrogen bonding.[7] While comprehensive quantitative data across a broad solvent range is limited in public literature, a key data point has been established.[7]
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (573.92 mM) | Ultrasonic assistance may be required. | [7] |
| Polar Organic Solvents | Soluble (Qualitative) | Includes methanol, ethanol, dichloromethane. | [1][7] |
| Water | Sparingly soluble to insoluble | [7] |
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise, quantitative solubility data in a solvent of interest, a thermodynamic shake-flask method is the gold standard. This protocol ensures that the true equilibrium solubility is measured.
Causality: The core principle here is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. The extended equilibration period (24-48 hours) is crucial to ensure this thermodynamic equilibrium is reached, avoiding the misleading results of kinetically-driven, supersaturated solutions.[7] Filtering the supernatant is a critical step to remove any microscopic solid particles that would otherwise artificially inflate the measured concentration.[7]
Methodology:
-
Preparation: Add an excess amount of Tert-butyl 3-aminopropylcarbamate to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, acetonitrile). Ensure enough solid is added so that it remains visible after equilibration.[7]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.[7]
-
Sample Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter.[7]
-
Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a validated HPLC-UV method. Analyze the sample and determine its concentration against a standard curve of known concentrations. Calculate the original solubility, accounting for the dilution factor.[7]
Section 3: Chemical Reactivity and Stability
The synthetic utility of Tert-butyl 3-aminopropylcarbamate is defined by the differential reactivity of its two amine groups. The stability of the Boc protecting group is the paramount consideration for its handling, storage, and reaction planning.
Differential Reactivity The molecule's design provides an orthogonal protection strategy.[2]
-
Free Primary Amine: This group is nucleophilic and serves as the primary reaction site for transformations like acylation (amide bond formation), alkylation, reductive amination, and the formation of ureas or sulfonamides.[2]
-
Boc-Protected Amine: This group is non-nucleophilic and remains inert under a wide range of conditions, including those that are basic or reductive.[2] It is specifically designed to be removed under acidic conditions.[2]
Stability Profile
The stability of the compound is primarily dictated by the lability of the Boc group.[7]
| Condition | Stability | Degradation Pathway / Notes | Reference(s) |
| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions. This acid-catalyzed hydrolysis yields the free diamine, isobutylene, and carbon dioxide. | [2][7] |
| Neutral pH | Generally Stable | Minimal degradation is expected under neutral conditions. | [7] |
| Basic pH | Generally Stable | The Boc group is stable towards most bases. | [7] |
| Oxidative | Potentially Unstable | The free amine can be susceptible to oxidation. | [7] |
| Thermal | Potentially Unstable | The Boc group can be thermally labile, especially at elevated temperatures. | [1] |
| Storage | Stable | Recommended storage at 4°C, protected from light, under an inert nitrogen atmosphere. It is also noted to be air sensitive. | [5][6][9] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential in drug development to understand degradation pathways and establish the inherent stability of a compound.
Causality: This protocol exposes the compound to stress conditions (acid, base, oxidation, heat) that are harsher than typical storage conditions to accelerate degradation.[7] This allows for the rapid identification of potential degradation products and the compound's vulnerabilities, which is critical for predicting shelf-life and developing stable formulations.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions: [7]
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 80°C).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products formed.
Section 4: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of Tert-butyl 3-aminopropylcarbamate. NMR spectroscopy is the most powerful tool for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The key diagnostic signals are the large singlet for the tert-butyl group and the distinct methylene proton signals.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| -NH- (Carbamate) | 4.90 | Broad Singlet | 1H | [10] |
| -CH₂-NHBoc | 3.21 | Triplet | 2H | [10][11] |
| -CH₂-NH₂ | 2.76 | Triplet | 2H | [10][11] |
| -CH₂-CH₂-CH₂- | 1.62 | Multiplet | 2H | [10][11] |
| -C(CH₃)₃ | 1.43 | Singlet | 9H | [10][11] |
| (Data obtained in CDCl₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
¹³C NMR (100 MHz, CDCl₃, ppm): δ 156.15 (C=O, carbamate), 79.09 (quaternary C, tert-butyl), 39.61, 38.39, 33.26 (methylene carbons), 28.39 (methyl carbons, tert-butyl).[11]
Mass Spectrometry & IR Spectroscopy
-
Mass Spectrometry: Provides confirmation of the molecular weight (174.24 g/mol ). The exact mass is 174.136827821 Da.[3]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches from the amine and carbamate, and the strong C=O stretch of the carbamate group.
Section 5: Synthesis and Purification
The most common and efficient synthesis involves the selective mono-N-Boc protection of 1,3-diaminopropane.[1][2]
Experimental Protocol: Synthesis
Causality: The key to achieving mono-protection instead of di-protection is the use of a large excess of the starting diamine.[2] Statistically, this ensures that a molecule of di-tert-butyl dicarbonate (Boc₂O) is more likely to encounter an unreacted diamine molecule than a mono-protected one, thus maximizing the yield of the desired product. The reaction is started at 0 °C to control the initial exotherm and then allowed to warm to room temperature for completion.[2]
Methodology:
-
Setup: To a stirred solution of 1,3-diaminopropane (10 equivalents) in dichloromethane (DCM) in a flask cooled to 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM dropwise over 1 hour.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[2]
-
Workup: After the reaction is complete, the solvent and excess diamine are typically removed under reduced pressure. The residue is then taken up in a suitable solvent for purification.
-
Purification: The crude product is purified by silica gel column chromatography. A typical eluent system starts with 100% hexane and gradually increases to a mixture of hexane and ethyl acetate.[1] Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using a ninhydrin stain for visualization.[1]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil or low melting solid.[1]
Section 6: Safety and Handling
Tert-butyl 3-aminopropylcarbamate is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1][3][6] It may also be harmful if swallowed.[3][12]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[1][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It should be stored under an inert atmosphere (e.g., nitrogen) as it is air-sensitive and light-sensitive.[5][6][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]
Conclusion
Tert-butyl 3-aminopropylcarbamate is a highly valuable and versatile synthetic building block with broad applications in organic and medicinal chemistry.[2] Its well-defined physicochemical properties, combined with its unique differential reactivity, provide chemists with a reliable tool for constructing complex molecules. A thorough understanding of its solubility, stability, and reactivity, as detailed in this guide, is essential for its safe and effective use in advancing research and drug discovery programs.
References
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- chemical and physical properties of tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- tert-Butyl N-(3-aminopropyl)
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. (2025). Benchchem.
- tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- SAFETY DATA SHEET - N-BOC-1,3-Diaminopropane. (2011). Fisher Scientific.
- CAS 75178-96-0: tert-Butyl (3-aminopropyl)
- 75178-96-0 | tert-Butyl (3-aminopropyl)
- tert-Butyl (3-aminopropyl)
- Supporting Information for an unspecified article. Royal Society of Chemistry.
- tert-Butyl (3-aminopropyl)carbamate | Biochemical Reagent. MedChemExpress.
- Supporting Information for an unspecified article. Source not specified.
- Analysis of tert-Butyl (3-aminopropyl)
- tert-Butyl N-(3-aminopropyl)carbamate - ¹³C NMR Chemical Shifts. SpectraBase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 9. chemscene.com [chemscene.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
